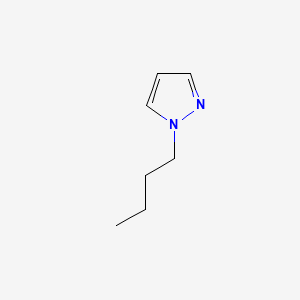

1-butyl-1H-pyrazole

Overview

Description

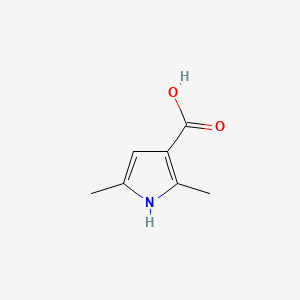

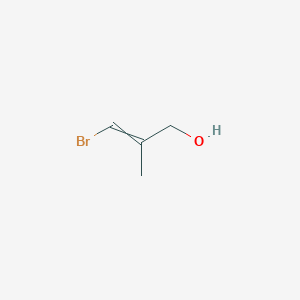

1-Butyl-1H-pyrazole, also known as 1-butylpyrazole, is a heterocyclic compound that has a wide range of applications in organic chemistry and biochemistry. It is an important intermediate for the synthesis of various organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound is a five-membered ring composed of one nitrogen atom and four carbon atoms. It has a molecular formula of C5H9N2.

Scientific Research Applications

Tautomerism in Chemistry

1H-Pyrazole derivatives, such as 1-butyl-1H-pyrazole, have interesting properties in tautomerism. For instance, Claramunt et al. (2005) explored the tautomerism of 1H‐pyrazole‐3‐(N‐tert‐butyl)‐carboxamide in both solid state and solution, demonstrating its versatility in chemical structures and reactions (Claramunt et al., 2005).

Potential Antitumor Agents

Pyrazole compounds, including variants of this compound, have been investigated for their potential as antitumor agents. A study by Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates and found them effective against various cancer cell lines (Abonía et al., 2011).

Synthesis and Material Science

In material science, 1-alkyl-pyrazole acids, including those derived from this compound, are significant intermediates. For example, Zhang Yu-jua (2013) outlined a process for synthesizing pinacol 1-methyl-1H-pyrazole-5-boronate, highlighting the compound's importance in synthesizing biologically active compounds (Zhang Yu-jua, 2013).

Pyrazole Derivatives in Various Applications

Pyrazole rings, a part of this compound structure, are used in various applications such as analgesics, anti-inflammatories, antibacterials, and more. Samultsev et al. (2012) synthesized derivatives for applications in insectoacaricides, dyes, luminophores, ligands, and other fields (Samultsev et al., 2012).

Optical Properties and Fluorescence Studies

This compound derivatives have been studied for their optical properties. Ge et al. (2014) synthesized novel derivatives and analyzed their fluorescence spectral characteristics, crucial for material science applications (Ge et al., 2014).

Structural Analysis and X-ray Studies

The structural properties of this compound and its derivatives have been extensively studied. Wang et al. (2013) prepared 3,5-diaryl-1H-pyrazoles and confirmed their structures through various spectroscopic methods, including X-ray analysis, demonstrating the compound's structural versatility (Wang et al., 2013).

Synthesis Techniques and Reaction Media

Different synthesis techniques and reaction media for this compound derivatives offer insights into chemical engineering. Martins et al. (2012) presented a study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, showcasing different reaction environments and their effects on the final products (Martins et al., 2012).

Experimental and Theoretical Investigations

Theoretical investigations complement experimental findings in the study of this compound derivatives. Evecen et al. (2016) combined experimental techniques like XRD, IR, and NMR with theoretical calculations to investigate the molecular structure of pyrazole derivatives (Evecen et al., 2016).

Mechanoluminescent and OLED Applications

The mechanoluminescent and OLED applications of this compound derivatives are explored in materials science. Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates and examined their photophysical properties, contributing to the development of advanced OLEDs (Huang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name |

1-butylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPJPCHSXGNEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200082 | |

| Record name | n-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52096-24-9 | |

| Record name | n-Butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-butyl-1H-pyrazole interact with bovine lactoferrin?

A: The research article focuses on the crystallographic structure of the complex formed between this compound-5-carboxylic acid and the C-lobe of bovine lactoferrin. [] While it doesn't explicitly detail the interaction mechanism, the study elucidates the binding site and provides structural insights at a resolution of 1.38 Å. This suggests that this compound-5-carboxylic acid likely interacts with specific amino acid residues within the binding pocket of bovine lactoferrin's C-lobe. Further studies would be needed to determine the exact nature of these interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)